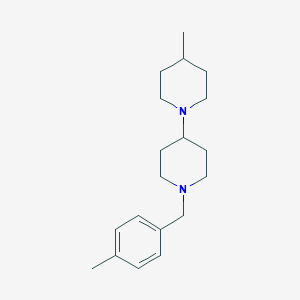![molecular formula C24H32N2O3 B247014 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B247014.png)
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline, also known as TMIQ, is a compound that has been extensively studied for its potential therapeutic applications. TMIQ is a tetrahydroisoquinoline derivative that has been synthesized through various methods, and its mechanism of action has been investigated.
Wirkmechanismus
The exact mechanism of action of 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to involve modulation of neurotransmitter systems and antioxidant and anti-inflammatory pathways. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Biochemical and Physiological Effects:
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, antioxidant and anti-inflammatory effects, and neuroprotective effects. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to increase levels of BDNF, which is involved in neuronal survival and plasticity. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which provides a basis for further research. Another advantage is that it has been synthesized through various methods, which allows for optimization of synthesis conditions. One limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate specific pathways. Another limitation is that 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has not been extensively studied in vivo, which limits the translation of findings to clinical applications.
Zukünftige Richtungen
There are many future directions for 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline research. One direction is to investigate the specific mechanisms of action, including modulation of neurotransmitter systems and antioxidant and anti-inflammatory pathways. Another direction is to investigate the potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and a neuroprotective agent. Further research is also needed to investigate the pharmacokinetics and pharmacodynamics of 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline in vivo, which will provide a basis for clinical trials. Additionally, optimization of synthesis conditions and development of analogues may lead to improved efficacy and reduced toxicity.
Synthesemethoden
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been synthesized through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization to form the tetrahydroisoquinoline ring system. The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamine derivative with an acyl halide or acid anhydride. The Mannich reaction involves the condensation of an aldehyde, an amine, and a ketone or aldehyde.
Wissenschaftliche Forschungsanwendungen
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential therapeutic applications, including its use as an antipsychotic, an antidepressant, and a neuroprotective agent. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and adrenergic receptors. 2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Eigenschaften
Produktname |
2-[1-(2,4,5-Trimethoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline |
|---|---|
Molekularformel |
C24H32N2O3 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-[1-[(2,4,5-trimethoxyphenyl)methyl]piperidin-4-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H32N2O3/c1-27-22-15-24(29-3)23(28-2)14-20(22)16-25-11-9-21(10-12-25)26-13-8-18-6-4-5-7-19(18)17-26/h4-7,14-15,21H,8-13,16-17H2,1-3H3 |
InChI-Schlüssel |
FLVTWJGYSSIUJY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OC)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCC4=CC=CC=C4C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)



![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)



![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)